molecular formula C14H24N2O6 B178902 Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate CAS No. 169206-66-0

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

Cat. No. B178902
M. Wt: 316.35 g/mol
InChI Key: MBVCAUFPSDXJJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate, also known as TBOA, is a potent inhibitor of glutamate transporters. It is widely used in scientific research to study the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through multiple steps, including acylation, sulfonation, and substitution, and are characterized using techniques like MS, 1HNMR, FT-IR, LCMS, and X-ray diffraction. Their structures are confirmed through these methods, providing a clear understanding of their molecular architecture (Wang, Wang, Tang, & Xu, 2015); (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Molecular Structure and Crystal Packing

The molecular structure and crystal packing of these compounds reveal interesting geometries. For instance, one derivative exhibits a linear shape with fully extended conformation, while another features an L-shaped molecule with specific twists and turns in its structure. Crystal structures adopt various architectures, such as two-dimensional zig-zag and intricate hydrogen-bonding networks, contributing to their stability and physical properties (Mamat, Flemming, & Köckerling, 2012); (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis as Key Intermediates

These compounds are often synthesized as key intermediates in the production of other biologically active compounds, like crizotinib, a medication used to treat non-small cell lung cancer. The synthesis involves multiple steps, with each step contributing to the formation of a complex structure that is critical for the compound's biological activity (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Biological Activity and Potential Applications

While specific biological activities of Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate have not been directly highlighted in the available literature, its derivatives and structurally similar compounds have been studied for their antibacterial, antifungal, and potential anticancer properties. This suggests a scope for future research into the direct biological applications of this compound and its potential use in developing therapeutic agents (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).

properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-13(2,3)22-12(18)15-7-5-14(6-8-15,10-16(19)20)9-11(17)21-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCAUFPSDXJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437297
Record name tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

CAS RN

169206-66-0
Record name Methyl 1-[(1,1-dimethylethoxy)carbonyl]-4-(nitromethyl)-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wei, L Mei, Y Yang, H Ma, H Chen, H Zhang… - Bioorganic & medicinal …, 2018 - Elsevier
Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step in de novo lipogenesis and plays an important role in the regulation of fatty acid oxidation. Therefore, ACC inhibition …
Number of citations: 17 www.sciencedirect.com

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